1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13389909
Molecular Formula: C13H9BrF2S
Molecular Weight: 315.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrF2S |
|---|---|
| Molecular Weight | 315.18 g/mol |
| IUPAC Name | 4-bromo-2-fluoro-1-[(4-fluorophenyl)sulfanylmethyl]benzene |
| Standard InChI | InChI=1S/C13H9BrF2S/c14-10-2-1-9(13(16)7-10)8-17-12-5-3-11(15)4-6-12/h1-7H,8H2 |
| Standard InChI Key | DXPGSYFINIOOPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F |
| Canonical SMILES | C1=CC(=CC=C1F)SCC2=C(C=C(C=C2)Br)F |
Introduction
1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene is a complex organic compound featuring a bromine, fluorine, and a sulfanylmethyl group attached to a benzene ring. This compound is part of a broader class of halogenated and sulfanylated aromatic compounds, which are often used in pharmaceutical and chemical synthesis due to their unique properties and reactivity.
Synthesis and Preparation
The synthesis of 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene typically involves a multi-step process that includes halogenation and sulfanylation reactions. While specific synthesis details for this compound are not widely documented, similar compounds are often prepared using palladium-catalyzed cross-coupling reactions or through direct sulfanylation methods.
Applications and Research Findings
Halogenated and sulfanylated aromatic compounds like 1-Bromo-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene are of interest in various fields, including pharmaceuticals and materials science. These compounds can serve as intermediates in the synthesis of more complex molecules with specific biological activities or physical properties.
| Field | Potential Applications |
|---|---|
| Pharmaceuticals | Intermediates for drug synthesis, biological activity studies |
| Materials Science | Development of new materials with unique optical or electrical properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume